(R)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate is a complex organic compound with a unique structure that includes an amino group, a methyl group, and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate typically involves multiple steps. One common method includes the reaction of a suitable precursor with trifluoroacetic acid under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biology, ®-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of ®-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-amino-4-methyl-1-(®-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate
- ®-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one hydrochloride
- ®-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one acetate
Uniqueness
The uniqueness of ®-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate lies in its specific stereochemistry and the presence of the trifluoroacetate group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H18F3NO4 |
---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
2-amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H17NO2.C2HF3O2/c1-6(2)4-7(10)8(11)9(3)5-12-9;3-2(4,5)1(6)7/h6-7H,4-5,10H2,1-3H3;(H,6,7) |
InChI Key |
OWGGQBZQMQMPBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.